molecular formula C21H18O B560916 4-Propionylbiphenyl CAS No. 102477-83-8

4-Propionylbiphenyl

Cat. No. B560916
Key on ui cas rn: 102477-83-8
M. Wt: 286.374
InChI Key: FRLHQIOWCFMMBU-UHFFFAOYSA-N
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Patent
US05084462

Procedure details

A mixture of 4-chloroisatin (7.28 g, 0.04 mol), [J. Am. Chem. Soc., 1251 (1956)], 4-phenylpropiophenone (8.8 g, 0.04 mol), diethylamine (4 ml, 0.04 mol) and ethanol (200 ml) was stirred for a period of 18 hours at room temperature. The precipitated solids were collected by filtration, washed with ice-cold ethanol and air dried to yield the adduct (9.1 g, 58%) m.p. 209°-214° dec.
Quantity
7.28 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Yield
58%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[C:4](=O)[C:5](=[O:11])[NH:6]2.[CH3:13][CH2:14][C:15]([C:17]1[CH:22]=[CH:21][C:20]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)=[CH:19][CH:18]=1)=O.C(NCC)C.C([OH:36])C>>[C:20]1([C:23]2[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=2)[CH:19]=[CH:18][C:17]([C:15]2[C:14]([CH3:13])=[C:4]([C:5]([OH:11])=[O:36])[C:3]3[C:7](=[CH:8][CH:9]=[CH:10][C:2]=3[Cl:1])[N:6]=2)=[CH:22][CH:21]=1

Inputs

Step One
Name
Quantity
7.28 g
Type
reactant
Smiles
ClC1=C2C(C(NC2=CC=C1)=O)=O
Name
Quantity
8.8 g
Type
reactant
Smiles
CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)NCC
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for a period of 18 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated solids were collected by filtration
WASH
Type
WASH
Details
washed with ice-cold ethanol and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)C1=NC2=CC=CC(=C2C(=C1C)C(=O)O)Cl)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.1 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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